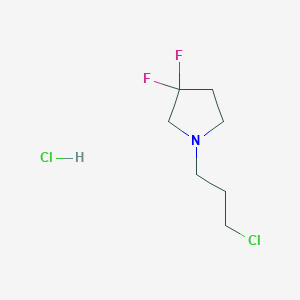
1-(3-Chloropropyl)-3,3-difluoropyrrolidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-3,3-difluoropyrrolidine Hydrochloride is a chemical compound with significant interest in various scientific fields It is characterized by the presence of a pyrrolidine ring substituted with a 3-chloropropyl group and two fluorine atoms
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-3,3-difluoropyrrolidine Hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3-chloropropylamine with a difluorinated pyrrolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as adjusting temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-(3-Chloropropyl)-3,3-difluoropyrrolidine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield different reduced forms.
Addition Reactions: The compound can react with electrophiles or nucleophiles to form addition products.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloropropyl)-3,3-difluoropyrrolidine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-3,3-difluoropyrrolidine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Chloropropyl)-3,3-difluoropyrrolidine Hydrochloride can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine Hydrochloride: This compound has a similar structure but includes a piperazine ring.
1-(3-Chlorophenyl)piperazine: Another related compound with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H13Cl2F2N |
|---|---|
Molecular Weight |
220.08 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3,3-difluoropyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H12ClF2N.ClH/c8-3-1-4-11-5-2-7(9,10)6-11;/h1-6H2;1H |
InChI Key |
LRZADSZHBHRKRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(F)F)CCCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















